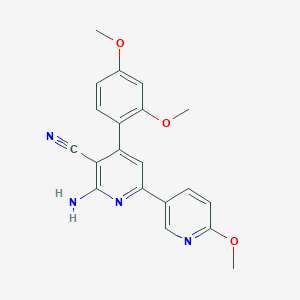![molecular formula C18H22N4O3 B5347207 8-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5347207.png)
8-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, commonly known as IDP-73152, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. IDP-73152 is a spirocyclic compound that has been synthesized using a specific method.
作用机制
The mechanism of action of IDP-73152 is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
IDP-73152 has been found to have both biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, IDP-73152 has been found to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One of the advantages of IDP-73152 is its potential use in the development of new antibiotics and anticancer drugs. Additionally, the compound is relatively easy to synthesize using the multistep process described above. However, one of the limitations of IDP-73152 is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
未来方向
There are several potential future directions for the use of IDP-73152 in scientific research. One potential direction is the development of new antibiotics and antifungal drugs based on the compound's antibacterial and antifungal properties. Another potential direction is the development of new anticancer drugs based on the compound's ability to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of IDP-73152 and to optimize its use in various applications.
Conclusion:
In conclusion, IDP-73152 is a spirocyclic compound that has gained significant attention in the scientific community due to its potential use in various applications. The compound has been synthesized using a specific method and has been found to have antibacterial, antifungal, and anticancer properties. While the mechanism of action of IDP-73152 is not fully understood, the compound has potential applications in the development of new antibiotics and anticancer drugs. Further research is needed to fully understand the compound's mechanism of action and to optimize its use in various applications.
合成方法
The synthesis of IDP-73152 involves a multistep process that begins with the reaction of 2-chloro-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid with 1,2-diaminoethane. This reaction produces a key intermediate, which is then cyclized to form the spirocyclic compound IDP-73152. The final product is obtained through purification using column chromatography.
科学研究应用
IDP-73152 has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, IDP-73152 has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.
属性
IUPAC Name |
9-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-16(6-5-14-12-22-9-2-1-4-15(22)20-14)21-10-3-7-18(8-11-21)13-19-17(24)25-18/h1-2,4,9,12H,3,5-8,10-11,13H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRZTRYGNXDESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C(=O)CCC3=CN4C=CC=CC4=N3)CNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(4aS,8aR)-6-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5347129.png)

![2-[(4-allyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5347138.png)
![2-fluoro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5347149.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(3-methyl-2-pyrazinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5347153.png)
![1-[(5-ethyl-2-pyridinyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5347162.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea](/img/structure/B5347171.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2-propanamine](/img/structure/B5347174.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(2-ethyl-1-piperidinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347182.png)
![N-(3-fluoro-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5347186.png)
![methyl 3-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5347202.png)
![1-[(4-propyl-5-pyrimidinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5347215.png)
![(3R)-1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-ol](/img/structure/B5347217.png)